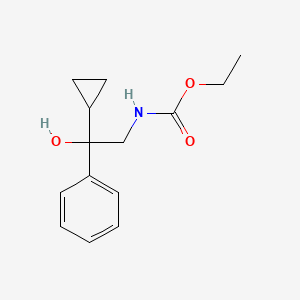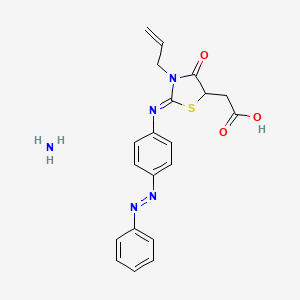
2-((Z)-3-allyl-4-oxo-2-((4-((E)-phenyldiazenyl)phenyl)imino)thiazolidin-5-yl)acetic acid, ammonia salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a thiazolidinone ring, which is a five-membered ring containing nitrogen and sulfur atoms . Thiazolidinones and their derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The compound has a thiazolidinone ring, an imino group, and a phenyldiazenyl group. The presence of these functional groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis
Thiazolidinones can undergo various chemical reactions depending on the substituents present on the ring. They can participate in reactions like oxidation, reduction, and various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure and functional groups. For example, the presence of the thiazolidinone ring could influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Molecular and Crystal Structures
Research on derivatives of 1-oxo-1-λ4-1,2,4-thiadiazolidin-3-one, a closely related compound, has shown that these molecules can be obtained by oxidation reactions and have distinct molecular and crystal structures, as demonstrated through X-ray structure analysis. The analysis revealed pronounced deviations from planarity in the thiadiazolidine rings, highlighting the structural uniqueness of these derivatives (Schuckmann et al., 1978).
Synthesis and Reactions
The synthesis and reaction studies of thiazolidinone derivatives have been a focal point of research. For example, the formation of imidazolidine derivatives from reactions with allyl and phenyl isothiocyanates has been explored, providing insights into new methods for synthesizing esters of 1-substituted thiazolidinyl acetic acids (Bremanis et al., 1987). Additionally, the efficient preparation of compounds like (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid underscores the potential of these molecules as chemical modifiers, with their stereochemical structures confirmed via X-ray crystallography (Kanai et al., 1993).
Spectroscopic Investigations
Spectroscopic studies have played a crucial role in understanding the structure and behavior of thiazolidinone derivatives. For instance, the investigation of arylazo derivatives of thiazolidin-4-one revealed the existence of different tautomeric forms, which was determined through IR and UV spectroscopy (Chizhevskaya et al., 1969).
Biological Activities
The potential biological activities of thiazolidinone derivatives have been a significant area of research. Studies have evaluated these compounds for anti-inflammatory, antifibrotic, and anticancer activities. For example, a series of novel derivatives showed promising anti-inflammatory activity in both in vitro and in vivo models, highlighting their potential as therapeutic agents (Nikalje et al., 2015). Another study focused on the antifibrotic and anticancer action of amino/iminothiazolidinones, identifying several compounds with significant activity levels, further confirming the diverse biological potential of these molecules (Kaminskyy et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
azane;2-[4-oxo-2-(4-phenyldiazenylphenyl)imino-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S.H3N/c1-2-12-24-19(27)17(13-18(25)26)28-20(24)21-14-8-10-16(11-9-14)23-22-15-6-4-3-5-7-15;/h2-11,17H,1,12-13H2,(H,25,26);1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBENHMRDTCFONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)CC(=O)O.N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Z)-3-allyl-4-oxo-2-((4-((E)-phenyldiazenyl)phenyl)imino)thiazolidin-5-yl)acetic acid, ammonia salt | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

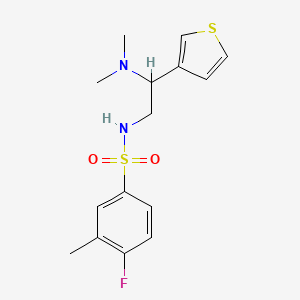

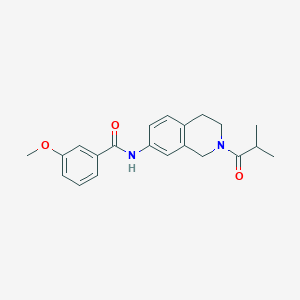
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide](/img/structure/B2738533.png)
![5-((2-(diethylamino)ethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2738534.png)
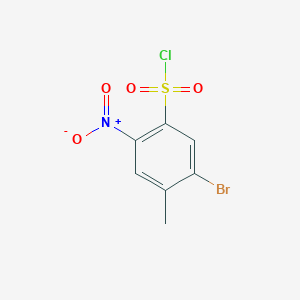
![4-[(3-Chlorophenyl)methyl]cyclohexan-1-ol](/img/structure/B2738536.png)
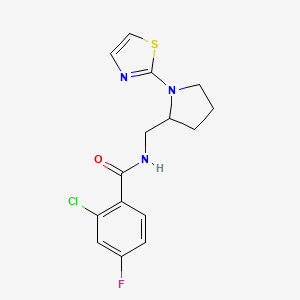
![N-(4-Ethoxyphenyl)-5,8-dimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2738539.png)
![2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine](/img/structure/B2738540.png)
![4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid](/img/structure/B2738542.png)
![1-[(4-fluorophenyl)acetyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2738546.png)

